Azacrin vs. Pyronaridine: Head-to-Head In Vivo Antimalarial Efficacy
In a direct comparative in vivo study, azacrin (Compound III) was tested against the antimalarial pyronaridine (Compound I) and was found to be less effective across multiple Plasmodium strains. This study provides a clear, head-to-head quantitative assessment of azacrin's relative potency [1].
| Evidence Dimension | In vivo antimalarial efficacy |
|---|---|
| Target Compound Data | Less effective than pyronaridine (Compound I) across all tested strains. Specific ED50 values not provided in the abstract. |
| Comparator Or Baseline | Pyronaridine (Compound I) - higher efficacy |
| Quantified Difference | Qualitative: 'all the related compounds II-V were less effective than pyronaridine(I)' |
| Conditions | In vivo tests against Plasmodium berghei chloroquine-resistant ANKA strain, drug-sensitive P. berghei N line, and drug-resistant P. yoelii nigeriensis line. |
Why This Matters
This head-to-head comparison demonstrates that for applications requiring maximum in vivo antimalarial potency, pyronaridine, not azacrin, is the superior choice, directly informing procurement for malaria drug discovery programs.
- [1] Chen C, Zheng XY, Guo HZ. Synthesis of pyronaridine related compounds and comparison of antimalarial activities. Yao Xue Xue Bao (Acta Pharmaceutica Sinica). 1993;28(8):594-598. PMID: 8285067. View Source
